molecular formula C6H10O B13063745 (1R,2r)-2-allylcyclopropanol

(1R,2r)-2-allylcyclopropanol

Cat. No.: B13063745
M. Wt: 98.14 g/mol
InChI Key: JIUGKYNWHBZURG-PHDIDXHHSA-N
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Description

(1R,2r)-2-allylcyclopropanol is a chiral cyclopropane derivative with an allyl group and a hydroxyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2r)-2-allylcyclopropanol typically involves the cyclopropanation of an allyl alcohol derivative. One common method is the reaction of allyl alcohol with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from -20°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1R,2r)-2-allylcyclopropanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,2r)-2-allylcyclopropanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2r)-2-allylcyclopropanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2r)-2-allylcyclopropanol is unique due to its combination of an allyl group and a hydroxyl group on a cyclopropane ring. This combination provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(1R,2R)-2-prop-2-enylcyclopropan-1-ol

InChI

InChI=1S/C6H10O/c1-2-3-5-4-6(5)7/h2,5-7H,1,3-4H2/t5-,6-/m1/s1

InChI Key

JIUGKYNWHBZURG-PHDIDXHHSA-N

Isomeric SMILES

C=CC[C@@H]1C[C@H]1O

Canonical SMILES

C=CCC1CC1O

Origin of Product

United States

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